molecular formula C17H12O4 B5560132 Phenacyl 1-benzofuran-2-carboxylate

Phenacyl 1-benzofuran-2-carboxylate

Cat. No.: B5560132
M. Wt: 280.27 g/mol
InChI Key: WPGLXMDYJLUIJR-UHFFFAOYSA-N
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Description

Phenacyl 1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 1-benzofuran-2-carboxylate typically involves the reaction of phenacyl bromide with benzofuran-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Phenacyl 1-benzofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Phenacyl 1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Benzofuran-2-carboxylic acid: Similar in structure but lacks the phenacyl group.

    Phenacyl benzofuran: Lacks the carboxylate group.

    Benzofuran-2-carboxamide: Contains an amide group instead of a carboxylate group.

The uniqueness of this compound lies in its combination of the phenacyl and benzofuran-2-carboxylate moieties, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

phenacyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLXMDYJLUIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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